molecular formula C18H17F3O3SSi B6314256 3-Trimethylsilyl-4-phenanthryl triflate CAS No. 294183-97-4

3-Trimethylsilyl-4-phenanthryl triflate

Cat. No. B6314256
CAS RN: 294183-97-4
M. Wt: 398.5 g/mol
InChI Key: KOWDYMWNLNYUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trimethylsilyl-4-phenanthryl triflate (3T4PT) is a compound with a wide range of applications in the field of synthetic organic chemistry. It is a silyl triflate, a type of organic compound that is formed when a trifluoromethanesulfonic acid is reacted with a silyl halide. 3T4PT is a useful reagent for the synthesis of various organic compounds, and its versatility makes it a valuable tool for chemists.

Scientific Research Applications

3-Trimethylsilyl-4-phenanthryl triflate has a wide range of applications in the field of synthetic organic chemistry. It is used in the synthesis of various organic compounds, such as carbohydrates, peptides, and nucleosides. In addition, this compound can be used to synthesize chiral compounds with stereoselective control. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Trimethylsilyl-4-phenanthryl triflate is based on its ability to act as a leaving group. When it is reacted with a nucleophile, the triflate group is displaced by the nucleophile, resulting in the formation of a new bond. This reaction can be used to synthesize various organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

3-Trimethylsilyl-4-phenanthryl triflate has several advantages for use in lab experiments. It is a versatile reagent that can be used to synthesize a wide range of organic compounds. It is also relatively stable and can be stored for long periods of time. However, it is sensitive to moisture and must be handled with care. It is also expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of 3-Trimethylsilyl-4-phenanthryl triflate are vast, and there are many areas of research that could benefit from further study. For example, this compound could be used to develop new methods for the synthesis of complex organic compounds. Additionally, this compound could be used to develop new methods for the synthesis of chiral compounds with stereoselective control. Finally, this compound could be used to develop new methods for the synthesis of polymers, dyes, and pharmaceuticals.

Synthesis Methods

3-Trimethylsilyl-4-phenanthryl triflate can be synthesized in a two-step process. First, a silyl halide is reacted with trifluoromethanesulfonic acid in an aqueous solution. This reaction produces a silyl triflate, which is then isolated and purified. The second step involves reacting the silyl triflate with a phenanthrene derivative in a polar organic solvent. This reaction produces this compound.

properties

IUPAC Name

(3-trimethylsilylphenanthren-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O3SSi/c1-26(2,3)15-11-10-13-9-8-12-6-4-5-7-14(12)16(13)17(15)24-25(22,23)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDYMWNLNYUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C2=C(C=CC3=CC=CC=C32)C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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